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Compound of Interest

Compound Name: Clevidipine Impurity 6

CAS No.: 175688-79-6

Cat. No.: B3246146

Get Quote

Executive Summary
In the stability profiling of Clevidipine Butyrate, Impurity 6 (4-(2,3-dichlorophenyl)-2,6-dimethyl-

1,4-dihydropyridine-3,5-dicarboxylic acid) represents the terminal hydrolytic degradation

product. Unlike the active pharmaceutical ingredient (API) which possesses a lipophilic dual-

ester structure, Impurity 6 is the fully hydrolyzed dicarboxylic acid.

This guide provides a definitive protocol for the NMR characterization of Impurity 6, contrasting

its spectral signature with the parent API. It addresses the analytical challenge of distinguishing

this symmetrical di-acid from intermediate mono-ester degradants using high-field NMR

spectroscopy.

Identity & Structural Context[1][2][3][4][5][6][7]
Impurity 6 arises from the complete hydrolysis of both the methyl ester and the

butyryloxymethyl ester functionalities of Clevidipine. Its presence is a critical quality attribute

(CQA) indicating exposure to extreme pH or moisture during storage.
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Feature Clevidipine Butyrate (API) Impurity 6 (Degradant)

CAS Number 167221-71-8 138279-32-0

Formula C₂₁H₂₃Cl₂NO₆ C₁₅H₁₃Cl₂NO₄

MW 456.32 g/mol 342.17 g/mol

Functional Groups
Methyl ester, Butyryloxymethyl

ester
Dicarboxylic acid (x2)

Solubility Profile Lipophilic (Soluble in CDCl₃)
Polar (Requires DMSO-d₆ or

MeOD)

Degradation Pathway Visualization
The following diagram illustrates the hydrolytic cascade leading to Impurity 6.
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Figure 1: Hydrolytic pathway of Clevidipine. Impurity 6 is the thermodynamic sink of the

degradation process.

Comparative Analysis: NMR vs. Alternatives
While HPLC-MS is standard for quantitation, it often fails to definitively distinguish between

regioisomers or confirm the integrity of the dihydropyridine (DHP) ring without complex

fragmentation analysis. NMR provides the structural certainty required for reference standard

qualification.
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Method Capability for Impurity 6 Limitation

HPLC-UV
High sensitivity for quantitation

(<0.05%).

Retention time shift is pH-

dependent; requires reference

standard for ID.

LC-MS/MS Mass confirmation (m/z 342).

Ionization suppression

common with di-acids; difficult

to distinguish from potential

isomers.

1D ¹H NMR Definitive Structural Proof.

Lower sensitivity; requires

isolation of >1-2 mg of

impurity.

2D NMR (HMBC)
Confirms loss of ester

linkages.

Time-consuming; typically

reserved for primary standard

characterization.

Why NMR is Superior for ID: The transition from Clevidipine to Impurity 6 involves the loss of

distinct aliphatic signals (butyrate chain) and the methyl ester singlet. NMR is the only

technique that simultaneously confirms the loss of these groups while validating that the DHP

ring has not undergone oxidative aromatization (a common competing degradation pathway).

Experimental Protocol: Characterization Workflow
This protocol is designed for the characterization of an isolated sample of Impurity 6 (e.g., from

preparative HPLC or synthesis).

Step 1: Solvent Selection (Critical)
Do NOT use CDCl₃: Impurity 6 is a dicarboxylic acid and is poorly soluble in chloroform. It

may precipitate or yield broad, uninterpretable peaks.

Recommended Solvent:DMSO-d₆ (99.9% D).

Reasoning: Excellent solubility for polar acids; reduces exchange rate of labile protons (-

COOH and -NH), allowing them to be observed.
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Step 2: Instrument Setup
Field Strength: ≥ 400 MHz (500 MHz recommended for clear separation of aromatic

multiplets).

Pulse Sequence: Standard 1D proton (zg30 or equivalent).

Parameters:

Relaxation Delay (D1): ≥ 5.0 seconds (essential for accurate integration of the acidic

protons).

Scans (NS): 64–128 (to ensure high S/N ratio for minor impurities).

Temperature: 298 K (25°C).

Step 3: Data Processing
Referencing: Calibrate to residual DMSO pentet at 2.50 ppm.

Apodization: Exponential multiplication with LB = 0.3 Hz.

Data Interpretation: The Spectral Fingerprint
The confirmation of Impurity 6 relies on a "Subtraction Analysis"—verifying the absence of API

signals and the presence of acid-specific shifts.

A. Key Signals to Monitor (¹H NMR in DMSO-d₆)
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Region
Clevidipine (API)
Signals

Impurity 6 Signals Interpretation

Acidic/Exchangeable -
11.0–13.0 ppm

(Broad, 2H)

Appearance of two -

COOH protons

confirms hydrolysis.

DHP Ring NH ~9.0 ppm (Singlet)
~8.8–9.2 ppm

(Singlet)

Confirms DHP ring is

intact (not oxidized to

pyridine).

Aromatic
7.0–7.5 ppm

(Multiplets)

7.1–7.4 ppm

(Multiplets)

2,3-dichlorophenyl

ring remains

unchanged.

Methine (C4-H) ~5.4 ppm (Singlet)
~5.3–5.5 ppm

(Singlet)

Characteristic DHP

chiral center proton.

Ester Linkage
~5.7 ppm (ABq, -

OCH₂O-)
ABSENT

Diagnostic: Loss of

the formaldehyde

acetal bridge.

Methyl Ester
~3.5 ppm (Singlet, -

OCH₃)
ABSENT

Diagnostic: Loss of

methyl ester group.

Butyrate Chain
0.8 (t), 1.5 (m), 2.2 (t)

ppm
ABSENT

Diagnostic: Loss of

butyric acid side

chain.

C2/C6 Methyls ~2.2 ppm (Singlet)
~2.2–2.3 ppm

(Singlet)

Methyl groups on the

DHP ring remain.

B. Structural Validation Logic
Check the Aliphatic Region (0.5–2.0 ppm): If signals are present here, the butyrate chain is

still attached (Impurity 6 is not pure).

Check the 3.5–3.7 ppm Region: If a sharp singlet persists, the methyl ester is intact (likely a

mono-acid impurity, not Impurity 6).
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Check the 11.0+ ppm Region: Integration must account for 2 protons relative to the single

C4-H proton.

C. 2D NMR Confirmation (HMBC)
For full structural elucidation (E-E-A-T Level: Expert), run an HMBC experiment.

Target Correlation: Look for correlations between the Ring Methyl protons (~2.3 ppm) and

the Carbonyl carbons.

Result: In Impurity 6, the Carbonyl carbons will shift slightly downfield compared to the ester

carbonyls of the API, and there will be no correlations to O-alkyl protons.

Characterization Workflow Diagram
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Figure 2: Decision tree for validating Impurity 6 identity via NMR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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